molecular formula C9H5F3O3 B2630999 3-Formyl-5-(trifluoromethyl)benzoic acid CAS No. 604001-03-8

3-Formyl-5-(trifluoromethyl)benzoic acid

Cat. No. B2630999
CAS RN: 604001-03-8
M. Wt: 218.131
InChI Key: JXRQDLMMHRJEAY-UHFFFAOYSA-N
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Description

“3-Formyl-5-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 604001-03-8. It has a molecular weight of 218.13 . This compound is a benzoic acid derivative featuring a formyl and a trifluoromethyl group at the 3- and 5-positions, respectively .


Molecular Structure Analysis

The InChI code for “3-Formyl-5-(trifluoromethyl)benzoic acid” is 1S/C9H5F3O3/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15) . This indicates that the molecule consists of 9 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“3-Formyl-5-(trifluoromethyl)benzoic acid” is a solid substance that should be stored at a temperature between 2-8°C . The presence of the trifluoromethyl group enhances the lipophilicity and binding affinity of the compound .

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

3-Formyl-5-(trifluoromethyl)benzoic acid is employed in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated substituents provide excellent lipophilicity and binding affinity, which are crucial properties for APIs .

Antimicrobial Activity

The compound has been found to have antimicrobial activity. It shows moderate action against Candida albicans, higher activity against Aspergillus niger, and bacteria such as Escherichia coli and Bacillus cereus .

Inhibition of Cytoplasmic Leucyl-tRNA Synthetase

The compound is believed to inhibit the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms. This is the probable mechanism of its antifungal action .

Potential Antibacterial Agents

2-Formylphenylboronic acids, such as 3-Formyl-5-(trifluoromethyl)benzoic acid, have potential as antibacterial agents .

Metabolite in Metabolism Studies

In vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite possibly arising via oxidation of the benzylic position .

Structural Studies

The presence of an electron-withdrawing substituent in 3-Formyl-5-(trifluoromethyl)benzoic acid results in a considerable rise in acidity in comparison with its analogues. This makes it interesting for structural studies .

Safety and Hazards

The safety information for “3-Formyl-5-(trifluoromethyl)benzoic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Future Directions

As a benzoic acid building block, “3-Formyl-5-(trifluoromethyl)benzoic acid” can be easily attached to molecule scaffolds through amination reactions. The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation . This suggests potential applications in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

properties

IUPAC Name

3-formyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRQDLMMHRJEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-5-(trifluoromethyl)benzoic acid

CAS RN

604001-03-8
Record name 3-formyl-5-(trifluoromethyl)benzoic acid
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